molecular formula C20H33N3O B7920892 (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide

Cat. No.: B7920892
M. Wt: 331.5 g/mol
InChI Key: PUAWULFUHJTPSI-GGYWPGCISA-N
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Description

This compound is a chiral pyrrolidine-based amide derivative with a benzyl-substituted pyrrolidine core.

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23(16(3)4)14-18-10-11-22(13-18)12-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,21H2,1-4H3/t18?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAWULFUHJTPSI-GGYWPGCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1CCN(C1)CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide typically involves multiple steps. One common route starts with the preparation of 1-benzyl-3-pyrrolidinylmethanol, which is then converted to the corresponding amine. This intermediate is then reacted with isopropyl isocyanate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are typically amines and alcohols.

    Substitution: The major products are substituted amines.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Modifications in Pyrrolidine/Piperidine Analogs

The substitution of the pyrrolidine ring with a piperidine ring (6-membered) significantly alters molecular properties. For example:

Compound Name Heterocycle Molecular Weight Key Modifications
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide Pyrrolidine ~345 (estimated) Reference compound
(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide Piperidine 345.53 6-membered ring; increased steric volume

The piperidine analog exhibits a higher molecular weight and may display altered solubility and receptor-binding kinetics due to the larger ring size .

Substituent Effects on the Benzyl Group

Variations in benzyl substituents influence electronic and lipophilic properties:

Compound Name Benzyl Substituents Molecular Formula Molar Mass Key Effects
Target compound None (plain benzyl) C22H36N3O ~345 Balanced lipophilicity
(S)-2-Amino-N-(2,4-dichloro-benzyl)-...-butyramide 2,4-dichloro C15H22Cl2N2O 317.25 Enhanced lipophilicity; halogen effects

Stereochemical Variations

Stereochemistry at the pyrrolidine or amide nitrogen critically impacts activity:

Compound Name Stereochemical Configuration Molecular Weight Notes
(S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-isopropyl-3-methylbutanamide (R)-configuration at pyrrolidine 317.47 Reduced steric hindrance
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-... (S)-configuration at pyrrolidine - Altered spatial orientation of benzyl

The (R)-configured analog (CAS 1401668-93-6) has a lower molecular weight, suggesting conformational flexibility differences that may influence binding to chiral targets .

Cyclopropyl vs. Isopropyl Substituents

Replacing isopropyl with cyclopropyl groups modifies steric and electronic profiles:

Compound Name N-Substituent Molecular Weight Key Features
Target compound Isopropyl ~345 Moderate steric bulk
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-... Cyclopropyl - Increased ring strain; metabolic stability concerns

Biological Activity

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide, commonly referred to as AM97031, is a synthetic compound notable for its structural complexity and potential pharmacological properties. This article explores its biological activity, focusing on receptor interactions, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C20H33N3O
  • Molecular Weight : 331.5 g/mol
  • CAS Number : 1354026-74-6

The compound features a chiral center at the amino group, contributing to its stereochemistry and biological activity. The presence of a pyrrolidine ring and an isopropyl side chain enhances its potential as a therapeutic agent.

Receptor Interactions

Research indicates that this compound interacts with various neurotransmitter receptors, particularly those involved in dopaminergic signaling. Binding affinity studies suggest that it may exhibit selective activity towards dopamine receptors, which are crucial in the treatment of psychiatric disorders.

Receptor Type Binding Affinity Functional Role
D2 Dopamine ReceptorHighAntipsychotic effects
D3 Dopamine ReceptorModeratePotential for addiction treatment
GABA ReceptorsVariableModulation of inhibitory signaling

The compound likely acts as a modulator of neurotransmitter release, influencing dopaminergic pathways. Its structural features allow it to fit into receptor binding sites effectively, which is critical for eliciting biological responses. Studies employing radiolabeled binding assays have shown promising results in determining its efficacy and selectivity at these receptors .

Synthesis

The synthesis of this compound involves multi-step organic synthesis techniques. The general steps include:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to form the ring structure.
  • Side Chain Attachment : Introducing the isopropyl and benzyl groups through alkylation reactions.
  • Purification : Employing chromatography techniques to isolate the desired compound with high purity.

This synthetic pathway not only optimizes yield but also enhances the biological activity of the compound by ensuring structural integrity.

Comparative Studies

Comparative analysis with structurally similar compounds reveals significant differences in biological activity:

Compound Name Structural Features Biological Activity
(R)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-isopropylbutyramideEnantiomer with opposite stereochemistryDifferent pharmacological profiles
4-Methyl-N-(1-benzylpyrrolidin-3-yl)methanamineLacks butyramide moietyFocused on different therapeutic areas

These comparisons underscore how slight modifications in structure can lead to variations in receptor selectivity and overall therapeutic potential.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Antipsychotic Efficacy : In rodent models, AM97031 demonstrated significant reductions in hyperactivity induced by psychostimulants, suggesting its potential as an antipsychotic agent.
  • Addiction Treatment : Trials indicated that the compound could reduce relapse rates in addiction models by modulating dopaminergic signaling pathways.

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